![molecular formula C14H10Cl2N2O4 B2506141 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-53-0](/img/structure/B2506141.png)
2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
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Description
2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline, also known as DNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBA has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
- Intermediate in Anagrelide Synthesis : 2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline serves as an intermediate during the synthesis of anagrelide, a medication used to treat essential thrombocythemia and other blood disorders .
- Starting Reagent for Ethyl (2-amino-5,6-dichlorobenzyl)glycinate : Researchers employ this compound as a starting reagent for the synthesis of ethyl (2-amino-5,6-dichlorobenzyl)glycinate, which has potential applications in medicinal chemistry .
- Aerobic Oxidation and Deprotection : Researchers have explored the use of 2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline in oxidative deprotection of PMB ethers, alcohol oxidation, aromatization, and α,β-unsaturated aldehyde formation. Immobilizing Fe II Pc on multi-walled carbon nanotubes allows for its reuse without loss of activity .
- 2,3-Dichloro-6-nitrobenzonitrile : This compound is a related derivative and may find applications in organic synthesis. It is formed as an intermediate during the synthesis of anagrelide and can be used for various chemical transformations .
- Carbon Nanotube Immobilization : The compound’s interaction with multi-walled carbon nanotubes highlights its potential in materials science. Researchers have explored its immobilization on these nanotubes for catalytic applications .
Organic Synthesis and Medicinal Chemistry
Catalysis and Oxidation Reactions
Chemical Reagents and Intermediates
Materials Science and Nanotechnology
properties
IUPAC Name |
2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-10(14(9)16)17-6-8-4-12-13(22-7-21-12)5-11(8)18(19)20/h1-5,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRIXKQSGYAMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |
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